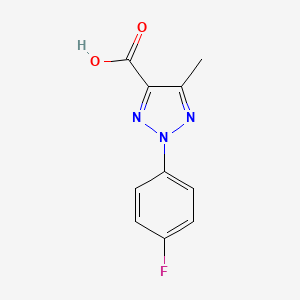

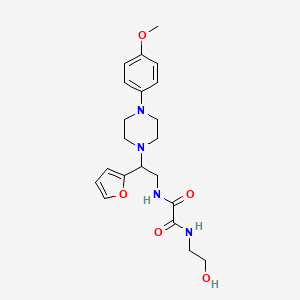

![molecular formula C20H13Cl2N3O B2443953 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide CAS No. 476634-11-4](/img/structure/B2443953.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide, also known as DBIB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DBIB belongs to the class of benzimidazole derivatives, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Applications De Recherche Scientifique

Organic N-halogen Compounds and Preparative Studies

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide and related compounds have been investigated for their chemical properties and reactions. For instance, studies on N-chlorobenzamidine and its derivatives have explored the formation of N-benzimidoylaminodimethylsulfonium chloride and subsequent reactions leading to various organic compounds, such as N-benzimidoyl-S,S-dimethylsulfilimine and 1,2,4-oxadiazoles, through thermolysis and interactions with sodium hypochlorite and potassium thiocyanate (Fuchigami & Odo, 1977).

Antimicrobial Activity of Imidazoline Derivatives

Research has also focused on synthesizing and evaluating the antimicrobial activity of imidazoline derivatives, including compounds related to this compound. These studies have shown that introducing various functional groups to the heterocyclic framework can enhance antibacterial and antifungal activities (Desai, Bhavsar, & Baldaniya, 2009).

Herbicidal Activity of Benzamides

Compounds in the benzamide class, including those structurally related to this compound, have been identified as herbicidally active on various grasses, indicating potential utility in agriculture for controlling unwanted vegetation in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticancer Potential and Molecular Docking Studies

Furthermore, research has expanded into the anticancer potential of benzimidazole derivatives, with studies on the synthesis, characterization, and evaluation of novel compounds for their activity against breast cancer cell lines both in vitro and in vivo. These studies involve molecular docking to understand the interaction of these compounds with biological targets, indicating the potential of benzimidazole derivatives as therapeutic agents in cancer treatment (Sethi et al., 2018).

Corrosion Inhibition in Industrial Applications

Additionally, benzimidazole derivatives have been explored for their corrosion inhibition performance on mild steel in acidic environments, demonstrating the practical application of these compounds in extending the life of industrial materials. Studies have utilized various techniques to evaluate the effectiveness of these inhibitors, contributing to the development of more durable and corrosion-resistant materials (Yadav, Behera, Kumar, & Sinha, 2013).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with proteins and enzymes .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to a multitude of pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzimidazole derivative and the biomolecule it interacts with .

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-13-7-10-16(22)15(11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQIGWWTQDCVGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

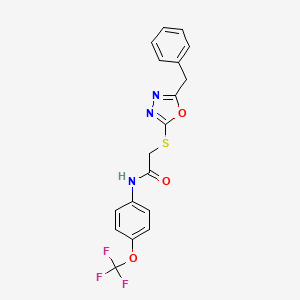

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2443872.png)

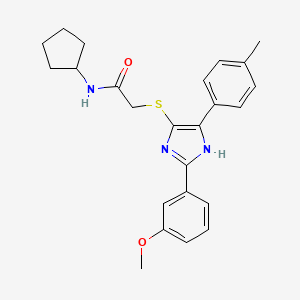

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)

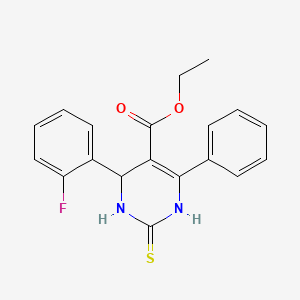

![6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile](/img/structure/B2443877.png)

![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2443881.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2443882.png)

![3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2443887.png)

![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)

![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)